Fluorapacin

Vue d'ensemble

Description

La Fluorapacine est un médicament à petite molécule connu pour ses propriétés antitumorales. Il s'agit d'un inhibiteur de la tubuline, ce qui signifie qu'il interfère avec la fonction de la tubuline, une protéine essentielle à la division cellulaire. Ce composé a montré des promesses dans le traitement de divers cancers, en particulier le cancer du poumon non à petites cellules .

Méthodes De Préparation

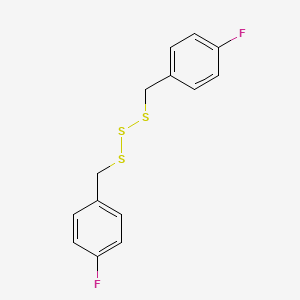

La Fluorapacine, également connue sous le nom de bis(p-fluorobenzyl)trisulfure, peut être synthétisée par une série de réactions chimiques. La voie de synthèse implique généralement la réaction du chlorure de p-fluorobenzyl avec le trisulfure de sodium dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le diméthylformamide à des températures élevées pour faciliter la formation de la liaison trisulfure . Les méthodes de production industrielle de la Fluorapacine impliquent des voies de synthèse similaires mais sont optimisées pour une production à grande échelle, garantissant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

La Fluorapacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Fluorapacine peut être oxydée pour former des sulfoxydes et des sulfones. Les agents oxydants couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Le composé peut être réduit pour former des thiols à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de la Fluorapacine .

Applications De Recherche Scientifique

Anticancer Properties

Fluorapacin has garnered attention for its anticancer potential due to its ability to inhibit tumor cell proliferation. Research indicates that it disrupts microtubule polymerization, a critical process for cell division, thereby preventing cancer cells from dividing and proliferating. It has demonstrated broad-spectrum anti-tumor activities against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a variety of bacterial strains. Research has explored its effectiveness in inhibiting bacterial growth and killing bacteria in laboratory settings.

Target Bacteria

This compound has been tested against several bacterial strains, showing promising results in its ability to combat infections.

Stability Studies

Stability is a crucial factor in the development of pharmaceuticals. This compound's stability has been evaluated under various conditions:

| Condition | Stability Outcome |

|---|---|

| Acidic Conditions (1.0 M HCl) | Stable |

| Basic Conditions (1.0 M NaOH) | Susceptible to disproportionation |

| Oxidative Conditions | Minimal degradation observed under hydrogen peroxide |

| Thermal Stability | Stable at elevated temperatures (40°C and 60°C) |

These studies confirm that this compound maintains its integrity under acidic conditions but is prone to degradation under strong basic conditions or prolonged exposure to light .

Synthesis of this compound

The synthesis of this compound involves a "one-pot two-step" process:

- Formation of Diimidazolylsulfide : Reaction of N-(trimethylsilyl)imidazole with sulfur dichloride.

- Reaction with Thiol Reagent : The intermediate is then reacted with 4-fluorobenzyl mercaptan to yield this compound.

This method allows for large-scale production while maintaining high purity levels.

Case Studies and Clinical Applications

This compound has been investigated in various clinical settings, particularly concerning its safety profile and effectiveness in human xenograft models:

- In Vivo Anti-tumor Efficacy : Studies have demonstrated excellent safety profiles along with significant anti-tumor effects in animal models.

- Metabolite Identification : Research has identified metabolites of this compound in biological samples, which aids in understanding its pharmacokinetics and therapeutic potential .

Mécanisme D'action

Fluorapacin exerts its effects by inhibiting the function of tubulin, a protein that is crucial for the formation of microtubules. Microtubules are essential for cell division, and by disrupting their formation, this compound effectively halts the proliferation of cancer cells. The compound binds to the tubulin protein, preventing it from polymerizing into microtubules, which leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

La Fluorapacine est unique parmi les inhibiteurs de la tubuline en raison de sa liaison trisulfure, qui confère des propriétés chimiques et biologiques distinctes. Les composés similaires comprennent :

Paclitaxel : Un autre inhibiteur de la tubuline utilisé en chimiothérapie, mais il stabilise les microtubules plutôt que d'inhiber leur formation.

Vinblastine : Un inhibiteur de la tubuline qui empêche également la formation de microtubules mais qui a une structure chimique différente.

La liaison trisulfure unique de la Fluorapacine et sa liaison spécifique à la tubuline en font un composé précieux dans la recherche et la thérapie contre le cancer .

Activité Biologique

Fluorapacin is a synthetic compound derived from dibenzyl trisulfide, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula and features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups. The presence of fluorine atoms and the trisulfide structure are believed to contribute significantly to its biological activity. Its synthesis involves reactions typical of similar trisulfide compounds, although specific pathways for this compound remain undisclosed in the literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a broad-spectrum antibacterial agent. Laboratory experiments have focused on its ability to inhibit bacterial growth and kill bacteria, which are critical parameters for evaluating antimicrobial efficacy.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 8 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 4 µg/mL | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 16 µg/mL | Limited efficacy observed |

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it disrupts microtubule polymerization, a crucial process for cell division. By inhibiting microtubule formation, this compound may prevent cancer cells from dividing and proliferating effectively .

Case Study: Antitumor Effects in Cell Lines

A study explored the effects of this compound on various tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound treatment led to significant cell cycle arrest at the G2-M phase, correlating with reduced cell viability:

-

MCF7 Cells :

- IC50: 54 nmol/L

- Cell cycle arrest observed.

-

A549 Cells :

- IC50: 25 mg/kg in xenograft models.

- Tumor growth inhibition rate: 19.91%.

These findings suggest that this compound may function as a novel antimicrotubule agent, providing a new avenue for cancer treatment .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, current hypotheses suggest that it interacts with β-tubulin, modifying it at specific residues and leading to altered microtubule dynamics. This interaction is distinct from known antimicrotubule agents, indicating a unique pathway through which this compound may exert its effects .

Clinical Trials and Future Directions

This compound has been involved in various clinical trials aimed at assessing its safety and efficacy in treating advanced cancers. For instance, a Phase I trial evaluated its combination with pemetrexed in patients with advanced non-small cell lung cancer (NSCLC), showing promising results that warrant further investigation .

Table 2: Summary of Clinical Trials Involving this compound

| Indication | Phase | Organization | Date | Results |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Phase 1 | ACEA Therapeutics | Jan 30, 2022 | Ongoing |

| Advanced Malignant Solid Neoplasm | Phase 2 | Not specified | Nov 13, 2013 | Positive preliminary |

| Advanced Cancer | Phase 2 | Not specified | Jun 01, 2009 | Positive preliminary |

Propriétés

IUPAC Name |

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOWUOOCXCXCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869811-23-4 | |

| Record name | Fluorapacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORAPACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.